molecular formula C9H3F2LiN2O3 B2700970 Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1909309-73-4

Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2700970
CAS No.: 1909309-73-4
M. Wt: 232.07
InChI Key: FCTBTXHTWMMJEM-UHFFFAOYSA-M
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Description

Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and materials science. This compound features a lithium ion coordinated to a 1,3,4-oxadiazole ring substituted with a 2,6-difluorophenyl group and a carboxylate group. The presence of fluorine atoms and the oxadiazole ring contribute to its unique chemical properties, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2,6-difluorobenzohydrazide can be reacted with ethyl oxalate under acidic conditions to form the oxadiazole ring.

    Lithiation: The resulting 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is then treated with a lithium base, such as lithium hydroxide, to form the lithium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the lithiation process to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Alcohol or aldehyde derivatives of the carboxylate group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the oxadiazole ring and fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorine atoms can influence the compound’s lipophilicity and electronic distribution. These interactions can modulate the activity of enzymes or receptors, making the compound a versatile tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Lithium 5-phenyl-1,3,4-oxadiazole-2-carboxylate: Lacks the fluorine atoms, resulting in different electronic properties.

    Lithium 5-(2,4-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar but with fluorine atoms in different positions, affecting its reactivity and interactions.

Uniqueness

Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical behavior and interactions compared to other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

lithium;5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2O3.Li/c10-4-2-1-3-5(11)6(4)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTBTXHTWMMJEM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(C(=C1)F)C2=NN=C(O2)C(=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F2LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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